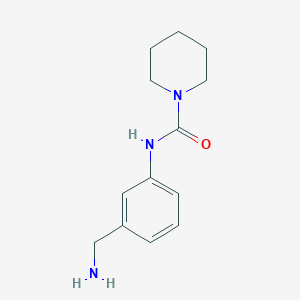![molecular formula C7H4ClFN4O B15359604 2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)
2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of multiple functional groups, including amino, chloro, and fluoro substituents, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a common synthetic route involves the reaction of 2-amino-3-chloropyridine with ethyl 2-fluoroacetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution and cyclization to form the desired pyrido[3,2-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of 2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or fluoro groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted derivatives, while oxidation can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino, chloro, and fluoro groups can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.
2-amino-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one: Lacks the chloro substituent, which can influence its interaction with molecular targets.
6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one: Lacks the amino group, which is crucial for certain types of chemical reactions and biological interactions.
Uniqueness
The combination of amino, chloro, and fluoro groups in 2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one makes it unique compared to its analogs. This combination can enhance its chemical versatility and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H4ClFN4O |
|---|---|
Peso molecular |
214.58 g/mol |
Nombre IUPAC |
2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClFN4O/c8-5-2(9)1-3-4(12-5)6(14)13-7(10)11-3/h1H,(H3,10,11,13,14) |
Clave InChI |
HDJALWRLSJOXDP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=C1F)Cl)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)




![6-[(2-Methylpropan-2-yl)oxy]imidazo[2,1-a]phthalazine](/img/structure/B15359556.png)
![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)

![6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)
![trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)

![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)
![tert-butyl N-[3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B15359603.png)
